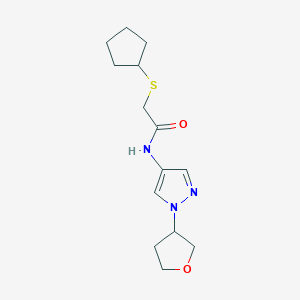

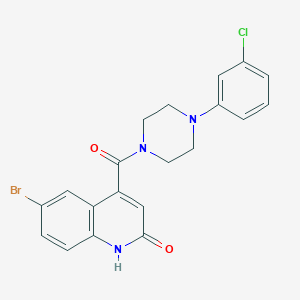

![molecular formula C24H22N2O2S B2731830 1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 338957-09-8](/img/structure/B2731830.png)

1-methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

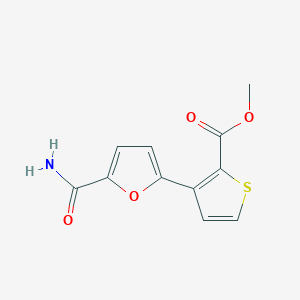

1-Methyl-2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a chemical compound with a complex structure . It is a member of the imidazole family, which is a class of organic compounds that contain an imidazole ring. This particular compound has additional functional groups, including a sulfonyl group and a methylbenzyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the imidazole ring . These include a sulfonyl group, a methylbenzyl group, and two phenyl groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Imidazole derivatives have been explored in medicinal chemistry for their potential as leukocyte function-associated antigen-1 antagonists. For instance, a study by Latli et al. (2011) details the synthesis of a potent lymphocyte function-associated antigen-1 antagonist using an imidazole derivative (Latli, Hrapchak, Xu, Qiu, Krishnamurthy, & Senanayake, 2011).

The design of gastric H+/K+-ATPase inhibitors, a class of drugs used to reduce stomach acid, has also utilized imidazole derivatives. Yamada et al. (1996) synthesized a series of 2-sulfinylimidazoles demonstrating potent inhibition of the acid secretory enzyme (Yamada, Yura, Morimoto, Harada, Yamada, Honma, Kinoshita, & Sugiura, 1996).

Antioxidant Properties

A study by Naik, Kumar, & Rangaswamy (2012) synthesized and tested a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles for their antioxidant properties, demonstrating significant activity in various in vitro assays (Naik, Kumar, & Rangaswamy, 2012).

Imidazole derivatives have also shown promise in synthesizing organoselenium compounds with antioxidant activity. Vieira et al. (2017) reported that 3-(organylselanyl)-1 H-indoles and 3-(organylselanyl)imidazo[1,2-a]pyridines exhibit significant antioxidant activity (Vieira, Thurow, Costa, Casaril, Domingues, Schumacher, Perin, Alves, Savegnago, & Lenardão, 2017).

Agricultural Applications

- Sulfone derivatives containing imidazole moieties have been investigated for antibacterial activities against agricultural pathogens. Shi et al. (2015) found that certain sulfone-imidazole compounds were effective against rice bacterial leaf blight (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Propiedades

IUPAC Name |

1-methyl-2-[(4-methylphenyl)methylsulfonyl]-4,5-diphenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-18-13-15-19(16-14-18)17-29(27,28)24-25-22(20-9-5-3-6-10-20)23(26(24)2)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILCSKHQSURHLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)

![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)

![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)